molecular formula C14H23N3 B7920366 (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine

Cat. No.: B7920366
M. Wt: 233.35 g/mol
InChI Key: WWURKPADSHUWHP-AWEZNQCLSA-N
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Description

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine is a chiral diamine compound with a pyrrolidine ring substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Formation of the Diamine:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the imine or amine functionalities, potentially converting them to secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyrrolidine or benzyl derivatives.

Scientific Research Applications

(S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a chiral ligand or catalyst in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule with pharmacological properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the synthesis of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • (S)-1-Benzyl-3-pyrrolidinol
  • 1-Benzylpyrrolidin-3-yl-methanol
  • N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides

Comparison: (S)-N1-(1-Benzylpyrrolidin-3-yl)-N1-methylethane-1,2-diamine is unique due to its specific combination of a pyrrolidine ring, benzyl group, and diamine moiety. This structure imparts distinct chemical and biological properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N'-[(3S)-1-benzylpyrrolidin-3-yl]-N'-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-16(10-8-15)14-7-9-17(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12,15H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWURKPADSHUWHP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCN)[C@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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